

Application Notes and Protocols for the Synthesis of 2-Propyl-1-pentanol

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Compound of Interest

Compound Name: 2-Propyl-1-pentanol

Cat. No.: B1345608

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Abstract

This document provides a comprehensive laboratory protocol for the synthesis of **2-propyl-1-pentanol**, a branched-chain higher alcohol. The synthesis is achieved via the Guerbet condensation reaction, a self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst and a base. Specifically, this protocol details the self-condensation of 1-pentanol to yield **2-propyl-1-pentanol**. Included are detailed experimental procedures, tables of reagents and product specifications, and characterization data. Additionally, visualizations of the Guerbet reaction mechanism and the experimental workflow are provided using the DOT language for Graphviz.

Introduction

2-Propyl-1-pentanol (CAS No: 58175-57-8) is an eight-carbon branched primary alcohol.[1][2][3] Such branched alcohols, often referred to as Guerbet alcohols, are valuable chemical intermediates with applications in the production of surfactants, lubricants, plasticizers, and cosmetics. Compared to their linear isomers, they exhibit lower melting points and excellent fluidity.

The synthesis of **2-propyl-1-pentanol** is achieved through the Guerbet reaction, a robust method for the dimerization of alcohols.[4][5][6] The overall reaction involves the conversion of two molecules of a primary alcohol into a larger, β -alkylated primary alcohol with the elimination of one molecule of water. The reaction proceeds through a sequence of four catalytic steps:

- Dehydrogenation of the alcohol to an aldehyde.
- Aldol condensation of two aldehyde molecules.
- Dehydration of the aldol adduct to form an α,β -unsaturated aldehyde.
- Hydrogenation of the unsaturated aldehyde to the final Guerbet alcohol.

This protocol provides a detailed method for the synthesis of **2-propyl-1-pentanol** from 1-pentanol, adapted from established procedures for Guerbet condensations of similar long-chain alcohols.

Experimental Protocol: Synthesis of 2-Propyl-1-pentanol

This protocol details the self-condensation of 1-pentanol to produce **2-propyl-1-pentanol**.

2.1. Materials and Equipment

Reagents	Grade	Supplier
1-Pentanol	Anhydrous, >99%	Sigma-Aldrich
Potassium Hydroxide (KOH)	Pellets, $\geq 85\%$	Fisher Scientific
Palladium on Carbon (Pd/C)	10 wt. % loading	Acros Organics
Nitrogen Gas (N ₂)	High purity	Airgas
Diethyl Ether	Anhydrous	VWR
Magnesium Sulfate (MgSO ₄)	Anhydrous	J.T. Baker
Celite® 545	---	Sigma-Aldrich

Equipment	Description
Three-neck round-bottom flask	500 mL
Mechanical stirrer	With stirring rod and seal
Heating mantle with controller	---
Thermometer or thermocouple	---
Dean-Stark apparatus	With condenser
Nitrogen inlet/outlet	---
Buchner funnel and filter flask	---
Rotary evaporator	---
Vacuum distillation apparatus	---

2.2. Reaction Procedure

- **Reactor Setup:** Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus fitted with a condenser. The third neck of the flask should be equipped with a nitrogen inlet.
- **Charging the Reactor:** To the flask, add 1-pentanol (176.3 g, 2.0 mol).
- **Catalyst and Base Addition:** While stirring the 1-pentanol, carefully add potassium hydroxide pellets (5.6 g, 0.1 mol) and 10% palladium on carbon (1.0 g).
- **Inert Atmosphere:** Purge the flask with nitrogen gas for 10-15 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
- **Reaction:** Heat the reaction mixture to 220-230 °C with vigorous stirring. The reaction progress is monitored by the collection of water in the Dean-Stark trap. The reaction is considered complete when water evolution ceases (approximately 6-8 hours).
- **Cooling:** After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature under the nitrogen atmosphere.

- Work-up:
 - Dilute the cooled reaction mixture with 200 mL of diethyl ether.
 - Filter the mixture through a pad of Celite® 545 in a Buchner funnel to remove the palladium catalyst and potassium salts.
 - Wash the filter cake with an additional 50 mL of diethyl ether.
 - Combine the filtrates and wash with 100 mL of deionized water, followed by 100 mL of brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
- Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 80-82 °C at 12 mmHg.

2.3. Safety Precautions

- Conduct the reaction in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Potassium hydroxide is corrosive and should be handled with care.
- Palladium on carbon can be pyrophoric; handle in an inert atmosphere when dry.
- The reaction is conducted at high temperatures; use caution to avoid thermal burns.

Data Presentation

3.1. Reactant and Product Summary

Compound	Formula	Molar Mass (g/mol)	Amount	Moles
1-Pentanol	C ₅ H ₁₂ O	88.15	176.3 g	2.0
2-Propyl-1-pentanol	C ₈ H ₁₈ O	130.23	Theoretical: 130.23 g	1.0

3.2. Product Characterization

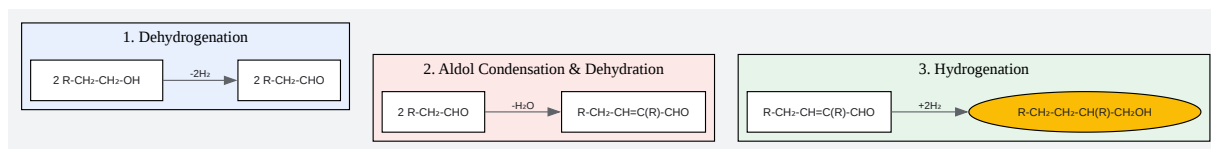
Property	Value
Appearance	Colorless liquid
CAS Number	58175-57-8
Molecular Formula	C ₈ H ₁₈ O
Molecular Weight	130.23 g/mol
Boiling Point	80-82 °C at 12 mmHg[7]
Density	~0.83 g/mL at 25 °C[7]
Refractive Index (n _{20/D})	~1.43[7]
Expected Yield	High yields, potentially up to 98%, have been reported for the self-condensation of C5 alcohols under optimized conditions with specific catalysts.[8]

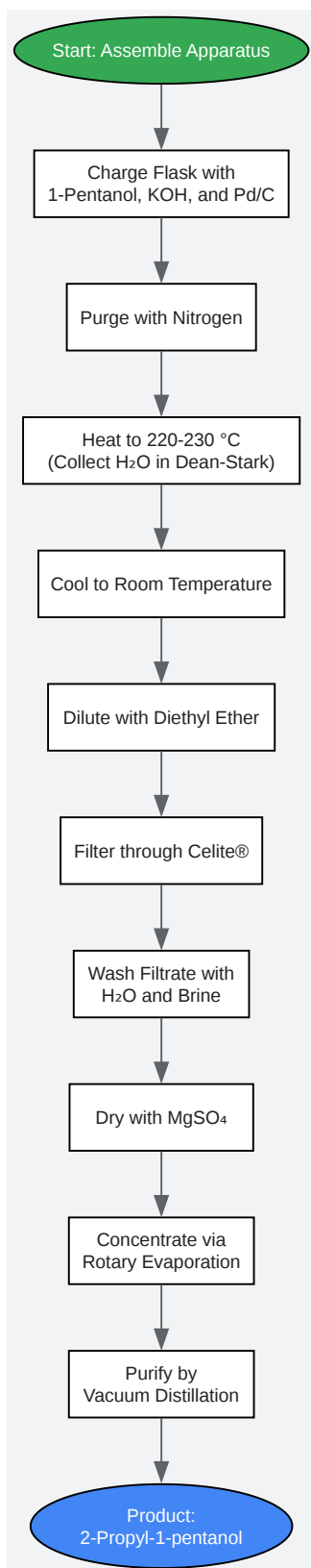
3.3. Spectroscopic Data

Technique	Data
¹ H NMR	Data available from SpectraBase.
¹³ C NMR	Data available from SpectraBase.
IR (Infrared)	Characteristic peaks for O-H and C-H stretching. Data available from PubChem.[8]

Visualizations

4.1. Guerbet Reaction Mechanism





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